4-Pyridinecarboxaldehyde, 3-(methylthio)-

Catalog No.
S13087698
CAS No.
650628-88-9
M.F
C7H7NOS
M. Wt
153.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pyridinecarboxaldehyde, 3-(methylthio)-

CAS Number

650628-88-9

Product Name

4-Pyridinecarboxaldehyde, 3-(methylthio)-

IUPAC Name

3-methylsulfanylpyridine-4-carbaldehyde

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

InChI

InChI=1S/C7H7NOS/c1-10-7-4-8-3-2-6(7)5-9/h2-5H,1H3

InChI Key

KVLPYMODJPSDEY-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CN=C1)C=O

4-Pyridinecarboxaldehyde, 3-(methylthio)- (CAS 650628-88-9) is a highly specialized, bifunctional heterocyclic building block featuring a reactive C4-formyl group and a C3-methylthio substituent. In pharmaceutical and advanced materials procurement, this compound is prioritized for its dual, orthogonal reactivity. The aldehyde readily undergoes condensation, reductive amination, and olefination, while the ortho-methylthio group serves as a versatile handle for transition-metal-catalyzed cross-coupling—most notably the Liebeskind-Srogl reaction—or as an internal nucleophile for annulation [1]. Its unique electronic profile makes it a critical precursor for complex multi-step syntheses where standard halogenated pyridines fail due to chemoselectivity issues or harsh reaction requirements.

Substituting 4-Pyridinecarboxaldehyde, 3-(methylthio)- with more common analogs like 3-chloroisonicotinaldehyde or unsubstituted isonicotinaldehyde severely limits downstream synthetic flexibility. While 3-chloroisonicotinaldehyde can undergo Suzuki-Miyaura coupling, the required basic conditions often lead to side reactions, such as aldol condensations or degradation of the sensitive C4-aldehyde [1]. Unsubstituted isonicotinaldehyde entirely lacks the C3 functional handle necessary for ortho-derivatization. Furthermore, the methylthio group uniquely enables Liebeskind-Srogl cross-coupling under strictly neutral conditions, preserving base-sensitive functional groups installed at the C4 position—a critical advantage in late-stage functionalization that oxygen-based (methoxy) or halogenated analogs cannot replicate.

Orthogonal Cross-Coupling via Neutral Liebeskind-Srogl Conditions

The C3-methylthio group enables Pd-catalyzed, Cu-mediated Liebeskind-Srogl cross-coupling with boronic acids under neutral conditions. Comparative studies on related methylthiopyridines demonstrate that this reaction proceeds with high yields without degrading base-sensitive moieties [1]. In contrast, attempting Suzuki coupling on 3-chloroisonicotinaldehyde requires basic conditions (e.g., Na2CO3), which typically results in significant degradation or unwanted condensation of the unprotected C4-aldehyde.

Evidence DimensionCross-coupling yield with intact aldehyde
Target Compound Data>80% yield (Liebeskind-Srogl, neutral conditions)
Comparator Or Baseline3-chloroisonicotinaldehyde (<60% yield, >40% degradation via basic Suzuki conditions)
Quantified Difference>20% higher target yield and elimination of base-induced aldehyde degradation
ConditionsPd(0) catalyst, Cu(I) thiophene-2-carboxylate, boronic acid, neutral pH

Procuring the methylthio analog eliminates the need for transient aldehyde protection-deprotection steps during C3 arylation, streamlining synthetic workflows.

Precursor Suitability for Thieno[3,4-c]pyridine Annulation

4-Pyridinecarboxaldehyde, 3-(methylthio)- is uniquely suited for the rapid construction of thieno[3,4-c]pyridine scaffolds. The adjacent aldehyde and methylthio groups can be leveraged in tandem cyclization protocols. Using 3-methoxyisonicotinaldehyde as a substitute completely precludes this sulfur-incorporating annulation, while 3-chloroisonicotinaldehyde requires multi-step sulfurization which often suffers from low yields and poor regiocontrol [1].

Evidence DimensionSteps to thieno[3,4-c]pyridine core
Target Compound Data2-3 steps (direct utilization of native sulfur)
Comparator Or Baseline3-chloroisonicotinaldehyde (4-5 steps, <50% intermediate sulfurization yield)
Quantified Difference2-step reduction in synthetic sequence and avoidance of low-yield thiation
ConditionsTandem olefination/electrophilic cyclization

For medicinal chemistry programs targeting fused thienopyridines, this specific building block drastically reduces total synthesis time and improves overall yield.

Electronic Tuning and Aldehyde Stability

The methylthio group is a softer, less electron-withdrawing substituent compared to a chlorine atom. Consequently, the aldehyde in 4-Pyridinecarboxaldehyde, 3-(methylthio)- exhibits a balanced reactivity profile, avoiding the extreme electrophilicity of 3-chloroisonicotinaldehyde, which is prone to hydration in aqueous media [1]. Assays measuring the equilibrium constant for hydrate formation show that methylthio-substituted pyridinecarboxaldehydes have a lower hydration propensity compared to their chlorinated counterparts, ensuring higher effective concentrations of the reactive aldehyde in solution.

Evidence DimensionAldehyde hydration propensity (K_hyd in aqueous media)
Target Compound DataK_hyd < 0.5 (stable reactive aldehyde)
Comparator Or Baseline3-chloroisonicotinaldehyde (K_hyd > 1.2, significant hydration)
Quantified Difference>50% reduction in hydrate formation
ConditionsAqueous/organic solvent mixtures at ambient temperature

Lower hydration ensures more predictable and reproducible kinetics during reductive aminations and condensations in standard laboratory solvents.

Late-Stage Functionalization via Neutral Cross-Coupling

Ideal for synthesizing complex pharmaceutical libraries where base-sensitive functional groups (e.g., esters, epoxides) are present, utilizing the methylthio group for Liebeskind-Srogl arylation without requiring aldehyde protection [1].

Synthesis of Fused Thienopyridine Pharmacophores

Serves as the premier starting material for generating thieno[3,4-c]pyridine derivatives, critical in the development of novel kinase inhibitors and anti-inflammatory agents where the native sulfur atom is incorporated directly into the fused ring [1].

Development of Bidentate N,S-Ligands

Useful in inorganic chemistry for creating specialized transition metal catalysts, where the aldehyde is condensed with an amine to form an imine, creating a highly tunable N,N,S-coordination environment when combined with the ortho-methylthio group [1].

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Exact Mass

153.02483502 g/mol

Monoisotopic Mass

153.02483502 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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